4-(trans-4-Methylcyclohexyl)cyclohexanone

Description

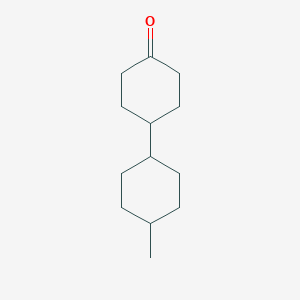

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylcyclohexyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUNWKYRWMYYMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603899, DTXSID701275508 | |

| Record name | 4'-Methyl[1,1'-bi(cyclohexane)]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4′-Methyl[1,1′-bicyclohexyl]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914221-47-9, 151772-66-6 | |

| Record name | 4'-Methyl[1,1'-bi(cyclohexane)]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4′-Methyl[1,1′-bicyclohexyl]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Bicyclohexyl]-4-one, 4'-methyl-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trans 4 Methylcyclohexyl Cyclohexanone

Classical Retrosynthetic Disconnections and Forward Synthesis

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. 120.27.244libretexts.org For 4-(trans-4-methylcyclohexyl)cyclohexanone, two primary disconnections are considered: one at the carbon-carbon bond connecting the two cyclohexane (B81311) rings, and another involving the functional group transformation of the ketone.

Figure 1: Retrosynthetic Disconnections of this compound

A schematic representation of the retrosynthetic analysis for this compound, highlighting the key bond cleavages that lead to potential starting materials.

Alkylation of a Cyclohexanone (B45756) Enolate:

A straightforward retrosynthetic approach involves the disconnection of the bond between the two cyclohexane rings, suggesting an alkylation reaction. libretexts.orglibretexts.org In the forward synthesis, this would involve the reaction of a cyclohexanone enolate with a suitable 4-methylcyclohexyl electrophile, such as 4-methylcyclohexyl bromide or iodide.

The formation of the enolate can be achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) to ensure complete and regioselective deprotonation. youtube.com The subsequent SN2 reaction with the alkyl halide would then form the desired carbon-carbon bond. libretexts.orglibretexts.org

However, this method presents significant challenges in controlling the stereochemistry at the newly formed C-C bond, often resulting in a mixture of cis and trans isomers. ubc.ca The alkylation of cyclohexanone enolates can proceed via either axial or equatorial attack, and the preferred pathway is influenced by the reaction conditions and the nature of the electrophile. ubc.ca Achieving a high yield of the trans isomer would likely require a subsequent isomerization step or a complex stereocontrolled alkylation method.

Robinson Annulation:

Another classical approach is the Robinson annulation, which is a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.combyjus.com In a hypothetical application to this synthesis, one could envision the reaction of a vinyl ketone derived from 4-methylcyclohexane with a suitable enolate. For instance, the Michael addition of a cyclohexanone enolate to (E)-1-(4-methylcyclohexyl)prop-2-en-1-one, followed by an intramolecular aldol (B89426) condensation, would yield a cyclohexenone precursor. masterorganicchemistry.comnrochemistry.com Subsequent reduction of the double bond would lead to the target ketone.

The primary challenge in this route is the synthesis of the requisite substituted vinyl ketone, which may itself require a multi-step process. Furthermore, the Robinson annulation can also lead to mixtures of stereoisomers, and controlling the stereochemistry throughout the sequence would be critical.

A more promising and controllable route involves the synthesis of the corresponding alcohol, 4-(trans-4-methylcyclohexyl)cyclohexanol, followed by oxidation to the ketone. This strategy allows for the establishment of the desired trans stereochemistry prior to the introduction of the ketone functionality.

A plausible synthesis begins with the catalytic hydrogenation of 4'-methylbiphenyl-4-ol. The hydrogenation of the biphenyl (B1667301) system can be achieved using catalysts such as rhodium on alumina (B75360) or platinum oxide. researchgate.net This reaction typically yields a mixture of cis and trans isomers of 4-(4-methylcyclohexyl)cyclohexanol. The ratio of these isomers is highly dependent on the catalyst, solvent, and reaction conditions.

The separation of the trans isomer from the cis isomer can be achieved by techniques such as fractional crystallization or chromatography. Once the pure trans-4-(4-methylcyclohexyl)cyclohexanol is isolated, it can be oxidized to the target ketone. A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents (e.g., PCC, Jones reagent) or, for a greener approach, methods utilizing oxygen or hydrogen peroxide with a suitable catalyst. chemicalbook.comgoogle.com For example, oxidation using TEMPO as a catalyst with an oxygen-containing gas provides a high-yield and environmentally friendly method for converting substituted cyclohexanols to cyclohexanones. chemicalbook.comgoogle.com

An alternative to biphenyl hydrogenation is the reaction of a Grignard reagent, such as 4-methylcyclohexylmagnesium bromide, with cyclohexenone. This 1,4-conjugate addition would yield 3-(4-methylcyclohexyl)cyclohexanone. Subsequent reduction of the ketone to the alcohol, followed by oxidation, could potentially lead to the desired product, but would require careful control of stereochemistry at multiple steps.

Modern Catalytic Approaches in Synthesis

Modern synthetic methods offer advanced tools for controlling stereochemistry and improving the environmental footprint of chemical processes.

While the target molecule, this compound, is achiral, the synthesis may proceed through chiral intermediates where stereoselective catalysis becomes crucial. For instance, if a chiral starting material were used, or if a chiral center was introduced during the synthesis, enantioselective catalysts could be employed to control the stereochemical outcome.

In the context of the oxidation-reduction pathway, the stereoselective reduction of a cyclohexenone precursor could be a key step. Asymmetric transfer hydrogenation (ATH) using chiral ruthenium catalysts can convert cyclohexenones to chiral allylic alcohols with high enantioselectivity. researchgate.net

Furthermore, enzymatic reactions offer a high degree of stereoselectivity. For example, cyclohexanone monooxygenases can be used for the Baeyer-Villiger oxidation of substituted cyclohexanones to produce chiral lactones with high enantiomeric excess. researchgate.net While not directly applicable to the synthesis of the target ketone, this illustrates the power of biocatalysis in controlling stereochemistry in cyclohexyl systems.

The principles of green chemistry aim to design chemical processes that are environmentally benign. google.com These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The oxidation-reduction pathway, particularly if the hydrogenation and oxidation steps are high-yielding, can have good atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous reagents and solvents with safer alternatives. For the oxidation of the alcohol, traditional chromium-based oxidants are toxic and produce hazardous waste. A greener alternative is the use of molecular oxygen or hydrogen peroxide as the primary oxidant, often in conjunction with a catalyst like TEMPO. chemicalbook.comgoogle.comuoa.gr The use of water or ethanol (B145695) as a solvent, where possible, is also a key aspect of green chemistry. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. The catalytic hydrogenation and catalytic oxidation steps are prime examples of this principle. mdpi.comnih.gov

A potential green synthetic route could involve the catalytic hydrogenation of 4'-methylbiphenyl-4-ol in a recyclable solvent, followed by the catalytic oxidation of the resulting trans-alcohol using air or hydrogen peroxide as the oxidant.

Comparison and Evaluation of Synthetic Route Efficiencies

| Synthetic Route | Key Steps | Potential Advantages | Potential Disadvantages | Estimated Overall Yield |

| Alkylation of Cyclohexanone Enolate | 1. Enolate formation (e.g., with LDA)2. Alkylation with 4-methylcyclohexyl halide | Potentially short route. | Poor stereocontrol (mixture of cis and trans isomers); potential for polyalkylation. | Low to moderate |

| Robinson Annulation | 1. Synthesis of substituted vinyl ketone2. Michael addition3. Intramolecular aldol condensation4. Reduction of C=C bond | Powerful method for ring formation. | Requires synthesis of a specific vinyl ketone; potential for stereochemical issues. | Moderate |

| Oxidation-Reduction Pathway | 1. Catalytic hydrogenation of 4'-methylbiphenyl-4-ol2. Isomer separation (if necessary)3. Oxidation of trans-alcohol | Good control over stereochemistry; well-established reactions. | Potentially longer route; may require isomer separation. | Moderate to high |

The Oxidation-Reduction Pathway appears to be the most reliable and efficient route for the synthesis of this compound. Although it may involve more steps than the alkylation approach, it offers superior control over the critical trans stereochemistry. The catalytic hydrogenation of 4'-methylbiphenyl-4-ol is a well-documented transformation, and while it may produce a mixture of isomers, the trans product is often favored under specific conditions. The subsequent oxidation of the isolated trans-alcohol to the ketone is typically a high-yielding and clean reaction.

The Alkylation Route is conceptually simpler but is likely to be plagued by a lack of stereoselectivity, leading to a difficult-to-separate mixture of cis and trans isomers. The Robinson Annulation is a powerful synthetic tool but is less practical in this case due to the need for a specific and potentially difficult-to-synthesize starting material.

From a green chemistry perspective, the oxidation-reduction pathway can be optimized to be highly efficient and environmentally friendly by using catalytic hydrogenation and a green oxidation system.

Advanced Structural Characterization and Stereochemical Assignment of 4 Trans 4 Methylcyclohexyl Cyclohexanone

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For 4-(trans-4-Methylcyclohexyl)cyclohexanone, the expected monoisotopic mass can be calculated based on its chemical formula, C13H22O. This information is crucial for confirming the identity of the compound in a sample.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

| [M+H]+ | C13H23O+ | 195.1743 |

| [M+Na]+ | C13H22ONa+ | 217.1563 |

| [M+K]+ | C13H22OK+ | 233.1302 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

The fragmentation of the [M+H]+ precursor ion would likely involve characteristic losses of small neutral molecules and cleavage of the cyclohexane (B81311) rings.

Table 2: Plausible MS/MS Fragmentation Pathways for [C13H23O]+

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 195.1743 | 177.1638 | H2O | Loss of the carbonyl oxygen and a hydrogen |

| 195.1743 | 125.1325 | C5H10 | Cleavage of the cyclohexanone (B45756) ring |

| 195.1743 | 97.0961 | C7H12O | Cleavage leading to the methylcyclohexyl cation |

| 195.1743 | 81.0704 | C8H14O | Further fragmentation of the ring structures |

X-ray Crystallography for Solid-State Conformational and Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the chair conformations of both cyclohexane rings and the equatorial positions of the substituents.

Although a specific crystal structure for this compound is not publicly documented, the analysis would be expected to reveal that in the solid state, the molecule adopts a conformation that minimizes steric strain. The "trans" stereochemistry would be unequivocally confirmed, and the packing of the molecules in the crystal lattice would be determined by intermolecular interactions. The chair conformation is the most stable for cyclohexane rings, and substituents tend to occupy equatorial positions to reduce steric interactions. libretexts.orglibretexts.org

Conformational Analysis and Dynamics of 4 Trans 4 Methylcyclohexyl Cyclohexanone

Principles of Cyclohexane (B81311) Ring Conformations

Cyclohexane, a fundamental building block in organic chemistry, is not a flat hexagon as often depicted in two-dimensional drawings. libretexts.orgwikipedia.org To maintain the ideal tetrahedral bond angles of approximately 109.5° for its sp³-hybridized carbon atoms and minimize ring strain, the cyclohexane ring adopts a puckered, three-dimensional structure. libretexts.orgbyjus.com The most stable and predominant of these is the chair conformation . libretexts.orgbyjus.commasterorganicchemistry.com

In the chair conformation, all carbon-carbon bonds are staggered, which minimizes torsional strain. libretexts.org The substituents on each carbon atom can occupy two distinct types of positions: axial and equatorial . libretexts.orgwikipedia.org Axial bonds are parallel to the principal axis of the ring, pointing either up or down, while equatorial bonds point out from the "equator" of the ring. libretexts.org

Cyclohexane can undergo a conformational change known as ring flipping or chair-flipping , where one chair conformation interconverts into another. wikipedia.orgbyjus.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. wikipedia.orgbyjus.com At room temperature, this interconversion is rapid. wikipedia.org

Other, less stable conformations of cyclohexane include the boat , twist-boat , and half-chair conformations. byjus.comlibretexts.org The boat conformation suffers from steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds, making it significantly higher in energy than the chair form. libretexts.orglibretexts.org The twist-boat is a more stable intermediate between the chair and boat forms, and the half-chair is a high-energy transition state during the ring-flipping process. masterorganicchemistry.comlibretexts.org

Influence of trans-1,4-Disubstitution on Conformational Preferences

When substituents are introduced onto the cyclohexane ring, the stability of the different chair conformations can be significantly affected. In the case of a trans-1,4-disubstituted cyclohexane, the two substituents are on opposite sides of the ring. libretexts.org This arrangement allows for two possible chair conformations: one where both substituents are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial). youtube.com

Generally, a substituent prefers the equatorial position to minimize steric strain. libretexts.orgyoutube.com This steric hindrance, known as a 1,3-diaxial interaction , arises from the close proximity of an axial substituent to the two axial hydrogens on the same side of the ring (at carbons 3 and 5 relative to the substituent). libretexts.orgjove.com Larger substituents experience greater steric repulsion in the axial position. libretexts.org

For trans-1,4-disubstituted cyclohexanes, the diequatorial conformation is typically more stable than the diaxial conformation because it avoids these unfavorable 1,3-diaxial interactions. libretexts.orgyoutube.com The energy difference between the two conformers depends on the size and nature of the substituents. libretexts.org In the case of 4-(trans-4-Methylcyclohexyl)cyclohexanone, both the methyl group and the cyclohexanone (B45756) ring are bulky substituents, and thus the diequatorial conformer is expected to be overwhelmingly favored at equilibrium.

However, when two polar groups are in a trans-1,4 arrangement, there can be significant deviations from the simple additivity of conformational energies due to electrostatic interactions across the ring. bohrium.comcdnsciencepub.com These interactions can sometimes stabilize the diaxial conformer to a greater extent than would be predicted based solely on steric considerations. bohrium.comcdnsciencepub.com

Stereoelectronic Effects and A-strain Considerations

Stereoelectronic effects, which involve the interaction of electron orbitals, can significantly influence the stability and reactivity of molecules. semanticscholar.org In cyclohexanone systems, the presence of the carbonyl group introduces specific stereoelectronic interactions. The equatorial hydrogen atoms adjacent to the carbonyl group are eclipsed by the C=O bond, leading to some torsional strain. youtube.com

One important stereoelectronic interaction is hyperconjugation, which involves the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In cyclohexanones, interactions such as σC-H → π*C=O can occur. acs.org These interactions can influence bond lengths and coupling constants, which can be studied experimentally and computationally. acs.orgbohrium.com

A-strain , or allylic strain, is another critical factor. While traditionally referring to strain in allylic systems, a related concept applies to cyclohexanones. The interaction between a substituent at the 2-position and the carbonyl group can influence the conformational equilibrium. For this compound, the key steric consideration is the 1,3-diaxial interaction involving the axial methyl group in the less stable conformer. The A-value for a methyl group, which quantifies the energy difference between its axial and equatorial positions, is approximately 1.74 kcal/mol. masterorganicchemistry.com This value reflects the strain associated with the two gauche interactions between the axial methyl group and the ring carbons C-3 and C-5. masterorganicchemistry.com

Experimental Determination of Conformational Equilibria (e.g., Low-Temperature NMR)

The equilibrium between different conformers of a molecule can be experimentally determined using various spectroscopic techniques, with low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. cdnsciencepub.comnih.gov At room temperature, the ring flip of cyclohexane derivatives is typically fast on the NMR timescale, resulting in a single, averaged spectrum for all protons. wikipedia.orgxmu.edu.cn

By lowering the temperature, the rate of interconversion can be slowed down to the point where the individual signals for the axial and equatorial protons of each conformer can be resolved. nih.govxmu.edu.cn The relative populations of the conformers can then be determined by integrating the corresponding signals in the ¹H or ¹³C NMR spectrum. cdnsciencepub.comnih.gov

From the equilibrium constant (K) obtained from the conformer populations, the standard free energy difference (ΔG°) between the conformers can be calculated using the equation ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. libretexts.org For example, low-temperature NMR studies have been used to determine the conformational free energy differences for various substituted cyclohexanes, revealing the influence of different substituents on the conformational equilibrium. bohrium.comcdnsciencepub.comnih.gov

Theoretical and Computational Modeling of Conformational Landscapes

In addition to experimental methods, theoretical and computational chemistry provides powerful tools for investigating the conformational landscapes of molecules. unipd.it These methods can be used to calculate the relative energies of different conformers and to model the pathways of interconversion.

Molecular mechanics (MM) is a computational method that uses classical physics to model molecules. compchems.com In MM, molecules are treated as a collection of atoms held together by springs, and the potential energy of a molecule is calculated as a function of the positions of its atoms using a force field. compchems.comyoutube.com The force field is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). compchems.comyoutube.com

MM calculations are computationally efficient and can be applied to very large molecules, making them a valuable tool for conformational searching and for obtaining initial geometries for more advanced calculations. computational-chemistry.co.uk Force fields such as MMFF94 have proven to be reliable for the conformational analysis of organic molecules. computational-chemistry.co.uk By minimizing the potential energy, MM methods can predict the most stable conformation of a molecule. compchems.com

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a more rigorous and accurate description of molecular systems by solving the Schrödinger equation. unipd.it These methods explicitly treat the electronic structure of the molecule.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic energy of a molecule based on its electron density. rsc.org DFT methods, particularly those that include corrections for dispersion interactions like B3LYP-D or M06-2X, have been shown to provide accurate conformational energies for cyclohexane derivatives. rsc.org

Ab initio methods, which are based on first principles without the use of empirical parameters, can also be employed. researchgate.net While computationally more demanding than DFT, they can provide very accurate results, especially when used with large basis sets. researchgate.net

Both DFT and ab initio methods can be used to calculate the relative energies of the different conformers of this compound with high accuracy. They can also be used to investigate stereoelectronic effects by analyzing the molecular orbitals and electron density distribution. bohrium.comresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their conformational dynamics, flexibility, and the pathways of conformational interconversion. For a molecule such as this compound, with its multiple rotatable bonds and flexible ring systems, MD simulations can provide a detailed picture of its dynamic landscape that is often inaccessible through experimental methods alone.

The foundational principle of MD simulations is the numerical integration of Newton's equations of motion for a system of interacting atoms. This provides a trajectory that describes how the positions and velocities of the atoms in the molecule evolve over time. From this trajectory, a wealth of information regarding the dynamic properties of the molecule can be extracted.

Simulating the Conformational Landscape

A key application of MD simulations for this compound would be to explore its potential energy surface and identify the various stable and metastable conformations. The molecule's primary conformational flexibility arises from the chair-chair interconversion of both cyclohexane rings and the rotation around the single bond connecting them.

The most stable conformation is expected to be the one where both cyclohexane rings are in a chair conformation and the large 4-methylcyclohexyl substituent on the cyclohexanone ring is in an equatorial position to minimize steric hindrance. Similarly, the methyl group on the second ring is also preferentially in an equatorial position. This leads to a diequatorial-trans conformation as the global minimum energy structure.

MD simulations can be initiated from this low-energy conformation. Over the course of the simulation, the system's thermal energy will allow it to overcome energy barriers and sample other accessible conformations. By analyzing the trajectory, one can identify the population of different conformers, including those where one or both rings adopt a twist-boat conformation or where the substituents are in axial positions.

Investigating Ring Inversion and Inter-ring Rotation

The chair-to-chair ring inversion of the cyclohexane and cyclohexanone rings is a fundamental dynamic process. MD simulations can be used to study the mechanism and calculate the free energy barrier associated with this process. This is typically achieved by using enhanced sampling techniques, such as umbrella sampling or metadynamics, along the reaction coordinate that describes the ring inversion.

Analysis of MD Trajectories

Several analytical techniques can be applied to the MD trajectory to extract detailed research findings:

Root Mean Square Fluctuation (RMSF): RMSF analysis can pinpoint which atoms or groups of atoms in the molecule are the most mobile, highlighting the flexible regions.

Principal Component Analysis (PCA): PCA is a dimensionality reduction technique that can identify the dominant collective motions in the molecule, such as the concerted movements involved in ring inversion or inter-ring rotation.

Radial Distribution Functions (RDFs): RDFs can be calculated to understand the solvent structure around the molecule and how it influences the conformational preferences, especially in different solvent environments.

Hypothetical MD Simulation Parameters

A typical MD simulation setup for this compound would involve the following steps:

System Setup: The 3D structure of the molecule would be generated and placed in a periodic box filled with a chosen solvent, such as water or a non-polar organic solvent, to mimic different environments.

Force Field Selection: An appropriate force field, which is a set of parameters describing the potential energy of the system, would be chosen. Common choices for organic molecules include AMBER, CHARMM, or OPLS.

Energy Minimization: The initial system would be subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Equilibration: The system would then be gradually heated to the desired simulation temperature and equilibrated under constant temperature and pressure (NPT ensemble) to reach a stable state.

Production Run: Following equilibration, a long production run would be performed to generate the trajectory for analysis. The length of the simulation would depend on the timescale of the processes being investigated, typically ranging from nanoseconds to microseconds.

The data obtained from such simulations would provide a comprehensive understanding of the dynamic behavior of this compound, complementing experimental findings from techniques like NMR spectroscopy and providing a deeper insight into its structure-property relationships.

Data Tables

The following tables provide an overview of the key chemical compounds mentioned in this article.

Table 1: Main Compound

| Compound Name |

| This compound |

Chemical Reactivity and Transformation Pathways of 4 Trans 4 Methylcyclohexyl Cyclohexanone

Nucleophilic Additions to the Carbonyl Group

Nucleophilic addition to the carbonyl carbon is a characteristic reaction of ketones. The stereochemical course of these additions to 4-(trans-4-Methylcyclohexyl)cyclohexanone is controlled by the steric hindrance presented by the axial hydrogens versus the torsional strain of the existing ring structure.

The addition of organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds to this compound proceeds via nucleophilic addition to the carbonyl group to form tertiary alcohols. wikipedia.orgyoutube.com The stereoselectivity of this reaction is influenced by the steric bulk of both the incoming nucleophile and the ketone's conformationally rigid structure.

For sterically unhindered organometallic reagents, the attack generally occurs from the axial direction to avoid torsional strain with the equatorial substituents, leading to the formation of an equatorial alcohol. However, as the steric bulk of the nucleophile increases, equatorial attack, which yields the axial alcohol, becomes more competitive despite the steric hindrance from the axial hydrogens at the C-3 and C-5 positions. wikipedia.org The general outcome is that nucleophilic addition to conformationally fixed cyclohexanones often favors the formation of the axial alcohol.

The reduction of the carbonyl group in this compound to a secondary alcohol can yield two diastereomeric products: the cis-alcohol (axial -OH group) and the trans-alcohol (equatorial -OH group). The ratio of these products is highly dependent on the steric bulk of the hydride-donating reagent. tamu.edu This phenomenon is well-documented in the reduction of 4-tert-butylcyclohexanone, a compound that serves as an excellent model due to its conformationally locked ring. odinity.comnih.gov

Small, unhindered hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), preferentially attack the carbonyl from the axial face. This trajectory is favored as it avoids steric interaction with the axial hydrogens at C-3 and C-5 during the approach to the carbonyl carbon, leading predominantly to the thermodynamically more stable equatorial alcohol (trans product). odinity.comnih.gov

Conversely, bulky hydride reagents, like Lithium tri-sec-butylborohydride (L-Selectride), face significant steric hindrance from the axial hydrogens. odinity.com Consequently, these reagents are forced to approach from the more open equatorial face, resulting in the formation of the kinetically favored, but thermodynamically less stable, axial alcohol (cis product). tamu.eduodinity.com

Like other ketones, this compound readily undergoes condensation reactions with primary and secondary amines and their derivatives under mildly acidic conditions.

Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) results in the formation of an imine. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the final C=N double-bond product. A patent describes a similar reaction for the synthesis of an intermediate for the antidiabetic drug glimepiride, starting from 4-methyl-cyclohexanone and benzylamine. google.com

Enamines: The reaction with a secondary amine (R₂NH), such as pyrrolidine or morpholine, yields an enamine. After the initial formation of an iminium ion intermediate, a proton is lost from an adjacent α-carbon, resulting in a C=C double bond conjugated with the nitrogen atom.

Oximes: Condensation with hydroxylamine (NH₂OH) produces a this compound oxime. This reaction is reversible and is typically driven to completion by removing the water formed.

Reactions at the Alpha-Carbon Positions

The α-carbons adjacent to the carbonyl group possess acidic protons that can be removed by a base to form an enolate, a key nucleophilic intermediate in many carbon-carbon bond-forming reactions.

Deprotonation of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a lithium enolate. quimicaorganica.org Since the ketone is symmetrical, only one enolate regioisomer is possible. However, the stereochemistry of subsequent reactions of this planar enolate is critical.

In the alkylation of conformationally rigid cyclohexanone (B45756) enolates, the incoming electrophile (e.g., an alkyl halide) preferentially approaches from the axial face. ubc.ca This mode of attack is favored because it allows the transition state to adopt a lower-energy, chair-like conformation, whereas equatorial attack would force the ring into a higher-energy, boat-like transition state. ubc.ca Therefore, the alkylation of the enolate of this compound is expected to produce predominantly the product with the new alkyl group in an axial position.

The α-positions of this compound can be halogenated under both acidic and basic conditions. wikipedia.orgpressbooks.pub

Acid-Catalyzed Halogenation: In the presence of an acid catalyst (e.g., acetic acid), the ketone forms an enol intermediate. This enol then acts as a nucleophile, attacking the halogen (Cl₂, Br₂, or I₂). This method typically results in the substitution of a single α-hydrogen, as the introduction of an electron-withdrawing halogen destabilizes the protonated carbonyl intermediate required for further enolization. pressbooks.publibretexts.org

Base-Promoted Halogenation: Under basic conditions, an enolate is formed, which then attacks the halogen. The resulting α-halo ketone is more acidic than the starting material due to the inductive effect of the halogen. libretexts.org This increased acidity promotes further halogenation, often making it difficult to stop at monosubstitution if excess halogen is present. pressbooks.pub

The resulting α-bromo ketone can be used to synthesize the corresponding α,β-unsaturated ketone. Treatment with a hindered, non-nucleophilic base, such as pyridine, induces an E2 elimination of hydrogen bromide. libretexts.org This reaction provides a reliable method for introducing a C=C double bond into the ring, yielding 4-(trans-4-Methylcyclohexyl)-2-cyclohexen-1-one. libretexts.org

Rearrangement Reactions and Fragmentations Involving the Cyclohexanone Core

The cyclohexanone ring in this compound can undergo several rearrangement and fragmentation reactions, typically under thermal, acidic, or mass spectrometric conditions. These reactions involve the cleavage and reorganization of the carbon skeleton.

One significant rearrangement for cyclic ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester (or a lactone for cyclic ketones) using peroxy acids or hydrogen peroxide. wiley-vch.de In this reaction, an oxygen atom is inserted adjacent to the carbonyl carbon. The migratory aptitude of the adjacent carbon groups determines the product; typically, the more substituted carbon migrates. wiley-vch.de For this compound, this would lead to the formation of a seven-membered ring lactone.

Under high-temperature conditions, as seen in pyrolysis studies of cyclohexanone, thermal cracking can occur through various competing pathways. nih.gov A common initial step is the isomerization of cyclohexanone to its enol form, cyclohexen-1-ol. This enol can then undergo a retro-Diels-Alder reaction, fragmenting into smaller molecules like ethene and methyl vinyl ketone. nih.gov

In mass spectrometry, ketones undergo characteristic fragmentation patterns. libretexts.org The most common is alpha-cleavage, where the bond between the carbonyl carbon and an adjacent alpha-carbon is broken. libretexts.orgyoutube.com This is driven by the formation of a stable acylium ion. For this compound, alpha-cleavage can occur on either side of the carbonyl group, leading to the loss of alkyl radical fragments and the formation of resonance-stabilized cations. youtube.com

Another potential fragmentation pathway for ketones with sufficiently long alkyl chains is the McLafferty rearrangement. libretexts.orgyoutube.com This intramolecular reaction involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the bond between the alpha- and beta-carbons. youtube.com This results in the elimination of a neutral alkene molecule. wikipedia.org Given the structure of the substituent in this compound, a McLafferty rearrangement involving the substituent's hydrogens is a possibility.

| Reaction Type | Description | Typical Products | Relevant Conditions |

|---|---|---|---|

| Baeyer-Villiger Oxidation | Insertion of an oxygen atom adjacent to the carbonyl group. wiley-vch.de | Lactone (seven-membered ring) | Peroxy acids (e.g., m-CPBA) or hydrogen peroxide |

| Thermal Fragmentation (Pyrolysis) | High-temperature decomposition, often initiated by enolization followed by retro-Diels-Alder reaction. nih.gov | Ethene, Methyl Vinyl Ketone, CO, various hydrocarbons nih.gov | High temperatures (~1200 K) nih.gov |

| Alpha-Cleavage (Mass Spectrometry) | Homolytic cleavage of the C-C bond alpha to the carbonyl group. youtube.com | Acylium ions and alkyl radicals youtube.com | Electron ionization (Mass Spectrometer) |

| McLafferty Rearrangement (Mass Spectrometry) | Intramolecular transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage. youtube.com | A radical cation and a neutral alkene molecule wikipedia.org | Electron ionization (Mass Spectrometer), requires accessible γ-hydrogens |

Photochemical and Electrochemical Transformations

The carbonyl group of this compound is a chromophore that can absorb ultraviolet light, leading to distinct photochemical reactions. Similarly, the carbonyl group is electroactive and can be transformed under electrochemical conditions.

Photochemical Transformations

The photochemistry of aldehydes and ketones is characterized by the Norrish reactions. wikipedia.org Upon absorption of a photon, the carbonyl group is excited from the ground state (S₀) to a singlet excited state (S₁), and can then transition to a triplet state (T₁) via intersystem crossing. wikipedia.orgyoutube.com

The Norrish Type I reaction involves the homolytic cleavage of one of the alpha-carbon bonds adjacent to the carbonyl group. wikipedia.org For cyclohexanone, this α-cleavage results in the opening of the ring to form a diradical intermediate. uci.edunih.gov This is the primary and dominant photochemical process for cyclohexanone, with studies showing that a large majority of reactive trajectories begin with this C-Cα bond cleavage. uci.edunih.gov The resulting diradical can then undergo several secondary reactions:

Decarbonylation: Loss of a carbon monoxide (CO) molecule to form cyclopentane. uci.edu

Intramolecular hydrogen transfer: Leading to the formation of an unsaturated aldehyde (5-hexenal) or a ketene. uci.edu

The Norrish Type II reaction is an intramolecular process that occurs if there is a hydrogen atom on the gamma-carbon (three carbons away from the carbonyl group). wikipedia.org The excited carbonyl group abstracts this γ-hydrogen, forming a 1,4-biradical. wikipedia.org This biradical can then either cyclize to form a cyclobutanol derivative (a process known as the Norrish-Yang reaction) or cleave to yield an enol and an alkene. wikipedia.org For this compound, γ-hydrogens are available on the cyclohexanone ring itself, making this pathway competitive with the Norrish Type I reaction. wikipedia.org

| Reaction | Initial Step | Key Intermediate | Major Products |

|---|---|---|---|

| Norrish Type I | α-cleavage (ring opening) of the excited ketone. wikipedia.orguci.edu | Acyl-alkyl diradical uci.edu | Unsaturated aldehyde (5-hexenal), ketene, cyclopentane (after decarbonylation). uci.edu |

| Norrish Type II | Intramolecular γ-hydrogen abstraction by the excited carbonyl group. wikipedia.org | 1,4-Biradical wikipedia.org | Cyclobutanol derivative (Norrish-Yang product), enol + alkene (fragmentation). wikipedia.org |

Electrochemical Transformations

The carbonyl group of the cyclohexanone ring is readily reduced electrochemically. On various electrode materials, such as nickel or zinc composites, cyclohexanone can be reduced to cyclohexanol with high conversion rates. researchgate.net This transformation involves the addition of two electrons and two protons to the carbonyl group.

Furthermore, cyclohexanone can be a substrate in electrosynthesis reactions. For instance, it can react with hydroxylamine, which can be generated in situ via the electrochemical reduction of nitrate, to produce cyclohexanone oxime. acs.orgnih.govchinesechemsoc.org This one-pot synthesis method provides an alternative to traditional chemical processes under ambient conditions. nih.gov Studies using Zn-Cu alloy or rutile TiO₂ catalysts have demonstrated high yields and Faradaic efficiencies for this transformation. acs.orgchinesechemsoc.org This reaction proceeds through a chemical addition-elimination mechanism between the electrochemically generated hydroxylamine and the cyclohexanone. acs.org

Derivatization Strategies and Applications in Specialized Organic and Materials Synthesis

Synthesis of Stereoisomeric Alcohol Derivatives and Their Chirality

The reduction of the carbonyl group in 4-(trans-4-methylcyclohexyl)cyclohexanone is a fundamental transformation that leads to the corresponding alcohol, 4-(trans-4-methylcyclohexyl)cyclohexanol. This reaction typically yields a mixture of stereoisomers due to the formation of a new stereocenter at the carbon that formerly held the carbonyl oxygen.

The reduction, which can be accomplished using various reducing agents such as sodium borohydride (B1222165) (NaBH₄), results in the formation of two diastereomeric alcohols. researchgate.net In these reactions, the hydride can attack the carbonyl group from either the axial or equatorial face of the cyclohexanone (B45756) ring, leading to the formation of both cis- and trans-alcohols with respect to the orientation of the hydroxyl group and the adjacent cyclohexyl substituent. The starting ketone is achiral, but the reduction of the ketone group introduces a new chiral center, leading to the formation of a pair of enantiomers for each diastereomer (cis and trans). The stereochemical outcome of the reduction is influenced by factors such as the steric hindrance around the carbonyl group and the reaction conditions.

The resulting stereoisomers, cis- and trans-4-(trans-4-methylcyclohexyl)cyclohexanol, possess distinct physical and chemical properties. The chirality introduced during this reduction is a key feature that can be exploited in further synthetic applications, such as in the development of chiral ligands or as chiral building blocks in the synthesis of complex molecules.

| Property | Description |

| Starting Material | This compound |

| Reaction | Reduction of the ketone |

| Products | Stereoisomeric 4-(trans-4-methylcyclohexyl)cyclohexanols |

| Stereochemistry | Formation of new chiral centers, resulting in diastereomeric and enantiomeric products |

Transformation into Precursors for Liquid Crystalline Materials

The rigid bicyclohexyl (B1666981) structure of this compound makes it an attractive core for the synthesis of liquid crystalline materials. beilstein-journals.orgresearchgate.net Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal, and they are widely used in display technologies. tcichemicals.com

Mesogenic cores are the rigid central units of molecules that exhibit liquid crystalline properties. The synthesis of such cores from this compound typically involves the modification of the ketone functional group to introduce other chemical moieties that enhance the molecule's ability to form ordered, yet fluid, phases. For instance, the ketone can be transformed into other functional groups that can be further elaborated to create the desired mesogenic structure.

A related compound, 4-(1,4-dioxaspiro newdrugapprovals.orgpatsnap.comdec-8-yl)cyclohexanone, has been used as a starting material for the synthesis of liquid crystals, and analogous reactions can be performed with derivatives of this compound. google.com These synthetic routes often involve reactions that extend the molecular structure and introduce groups that promote the formation of liquid crystalline phases, known as mesophases. nih.gov

The relationship between the molecular structure of a compound and its liquid crystalline behavior is a central aspect of materials science. The inclusion of the bicyclohexyl core derived from this compound can significantly influence the mesophase properties of the resulting liquid crystal. researchgate.net

The saturated cyclohexyl rings contribute to a high clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) and good thermal stability. The stereochemistry of the linkage between the two rings, as well as the nature and length of any terminal flexible chains, plays a crucial role in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. tcichemicals.com For example, the substitution of a phenyl ring with a cyclohexyl ring in a mesogen can alter the molecular shape and dipole moment, which in turn affects the dielectric properties and the type of molecular ordering in the liquid crystalline state. researchgate.net

| Feature | Influence on Liquid Crystal Properties |

| Rigid Bicyclohexyl Core | Provides thermal stability and a high clearing point. |

| Stereochemistry | Affects molecular packing and the type of mesophase formed. |

| Terminal Groups | The length and nature of terminal chains influence the melting point and the breadth of the mesophase range. |

Development of this compound-Derived Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral molecule over the other. While the reduction of this compound yields chiral alcohols, the development and application of these derivatives as chiral auxiliaries or ligands are not extensively documented in scientific literature. The potential for such applications exists, given the defined stereochemistry of the bicyclohexyl scaffold, but this remains an area with limited reported research.

Utilization in the Synthesis of Natural Products and Pharmaceutical Intermediates

The structural motifs present in this compound are found in various biologically active molecules, making it a potentially useful starting material for the synthesis of natural products and pharmaceutical intermediates.

The most notable application in this area is its role as a precursor to trans-4-methylcyclohexylamine. This amine is a key intermediate in the synthesis of Glimepiride, a third-generation sulfonylurea drug used to treat type 2 diabetes. newdrugapprovals.orgijcrt.org The synthesis of Glimepiride involves the reaction of trans-4-methylcyclohexyl isocyanate with a sulfonamide derivative. newdrugapprovals.org The trans-4-methylcyclohexylamine required for this synthesis can be prepared from 4-methylcyclohexanone, a closely related compound, through reductive amination or reduction of the corresponding oxime. By analogy, this compound could serve as a starting point for similar amine intermediates.

In the broader context of natural product synthesis, cyclohexanone derivatives are valuable chiral building blocks. elsevierpure.com While direct applications of this compound in the total synthesis of natural products are not widely reported, the synthesis of complex molecules containing cyclohexane (B81311) rings often relies on chiral cyclohexanones as starting materials. elsevierpure.comresearchgate.net

Computational Chemistry and Theoretical Studies of 4 Trans 4 Methylcyclohexyl Cyclohexanone

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational quantum chemistry is a powerful tool for predicting the spectroscopic parameters of molecules, offering a way to complement and guide experimental work. For 4-(trans-4-Methylcyclohexyl)cyclohexanone, theoretical calculations can provide predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using Density Functional Theory (DFT) calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govaps.orgnih.gov For cyclohexanone (B45756) derivatives, functionals like B3LYP combined with basis sets such as 6-311++G(d,p) have been shown to provide results that correlate well with experimental data. nih.gov

To predict the NMR spectrum of this compound, one would first perform a geometry optimization of the molecule's most stable conformation. Subsequently, GIAO-DFT calculations would be carried out to compute the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted Chemical Shift (ppm) |

| C=O | ~210 |

| CH (adjacent to C=O) | ~45-50 |

| CH₂ (cyclohexanone ring) | ~25-40 |

| CH (bridgehead) | ~40-45 |

| CH (methyl-substituted) | ~30-35 |

| CH₂ (methylcyclohexyl ring) | ~30-40 |

| CH₃ | ~20-25 |

| Note: These are illustrative values based on typical shifts for substituted cyclohexanones and are not the result of specific calculations on this molecule. |

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. Following a geometry optimization, a frequency calculation is performed at the same level of theory. The resulting vibrational modes and their corresponding intensities provide a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. nih.gov

For this compound, a prominent feature in the predicted IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration, typically observed around 1715 cm⁻¹ for saturated cyclic ketones. bartleby.com Other characteristic peaks would include C-H stretching, bending, and rocking vibrations, as well as skeletal vibrations of the cyclohexyl rings. qiboch.comresearchgate.net

Predicted Key IR Frequencies for this compound:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | ~1710-1725 |

| C-H Stretch (sp³) | ~2850-3000 |

| CH₂ Scissoring | ~1440-1460 |

| Ring Vibrations | ~800-1200 |

| Note: These are illustrative values based on typical frequencies for substituted cyclohexanones and are not the result of specific calculations on this molecule. |

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, theoretical studies can probe various reactions such as its synthesis, oxidation, or enolate-based derivatization.

A common reaction involving cyclohexanones is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone. wikipedia.org Theoretical investigations of this reaction on substituted cyclohexanones have been performed to understand its regioselectivity. acs.orgresearchgate.net These studies typically involve locating the transition state structures for the migration of different alkyl groups. The relative energies of these transition states determine the preferred reaction pathway. Such calculations could predict which of the two carbon atoms adjacent to the carbonyl group in this compound would preferentially migrate.

Another fundamental reaction of ketones is the formation of enolates, which are key intermediates in many carbon-carbon bond-forming reactions. ubc.cabham.ac.uk Computational studies can model the deprotonation of unsymmetrical ketones to predict the relative stability of the resulting kinetic and thermodynamic enolates. For this compound, theoretical calculations could determine the preferred site of deprotonation and the stereochemical outcome of subsequent alkylation reactions.

The investigation of a reaction mechanism typically involves the following computational steps:

Optimization of the geometries of reactants, products, and any intermediates.

Location of the transition state structure connecting the reactant/intermediate and the product/intermediate.

Verification of the transition state by the presence of a single imaginary frequency corresponding to the reaction coordinate.

Calculation of the reaction energy profile to determine activation barriers and reaction enthalpies.

Solvation Effects on Molecular Structure and Reactivity

The solvent environment can significantly influence the conformational preferences and reactivity of a molecule. Computational models can account for these effects through either implicit or explicit solvent models.

Implicit Solvation Models:

Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov These models are computationally efficient and are widely used to study the effect of different solvents on the relative energies of conformers and transition states. For this compound, which has a flexible structure due to the two cyclohexyl rings, implicit solvent calculations could be used to determine the preferred conformation in solvents of varying polarity. These models can also be applied to study the solvent's influence on reaction rates and equilibria, such as the keto-enol tautomerism. rsc.orgrsc.orgoregonstate.edu

Explicit Solvation Models:

Explicit models involve including a number of solvent molecules in the calculation. This approach is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For reactions where specific solvent molecules play a crucial role in the mechanism, explicit models may be necessary for accurate predictions.

Development of Predictive Models for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govacs.orgacs.org

To develop a QSAR/QSPR model for a series of cyclohexanone derivatives that includes this compound, a dataset of compounds with known activities or properties would be required. For each compound, a set of molecular descriptors would be calculated using computational methods. These descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, specific conformational descriptors.

Topological: Connectivity indices that describe the branching of the molecule.

Hydrophobic: LogP (partition coefficient between octanol (B41247) and water).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity or property. Such a model could then be used to predict the properties of new, unsynthesized cyclohexanone derivatives.

Illustrative Descriptors for a QSAR Model of Cyclohexanone Derivatives:

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | LUMO Energy | Relates to electrophilicity and reactivity with nucleophiles. |

| Steric | Molecular Volume | Influences binding to a receptor site. |

| Hydrophobic | LogP | Affects membrane permeability and distribution. |

| Topological | Wiener Index | Describes molecular branching. |

| Note: This table provides examples of descriptor types that would be considered in a QSAR study. |

Emerging Research Directions and Future Perspectives on 4 Trans 4 Methylcyclohexyl Cyclohexanone

Exploration of Unconventional Synthetic Routes

Traditional synthetic pathways for cyclohexanone (B45756) derivatives often involve multiple steps, harsh reaction conditions, or the use of hazardous reagents, which can limit their efficiency and environmental sustainability. For instance, older methods for analogous structures sometimes relied on toxic starting materials like benzene google.com. Consequently, a significant area of emerging research is the development of unconventional and greener synthetic routes to access the 4-(trans-4-methylcyclohexyl)cyclohexanone core.

Modern organic synthesis is moving towards methodologies that offer higher efficiency, milder conditions, and greater complexity in a single step. Key areas of exploration include:

Photoredox Catalysis: Tandem carbene and photoredox-catalyzed processes represent a mild and powerful approach for the convergent synthesis of substituted cycloalkanones. nih.gov This method allows for the construction of multiple carbon-carbon bonds in one pot under gentle reaction conditions, eliminating the need for strong bases or expensive metal catalysts. nih.gov

Cationic Cyclizations: The use of strong acids like tetrafluoroboric acid can promote the cationic cyclization of specific alkynol or enyne derivatives to form the cyclohexanone ring. organic-chemistry.org This strategy is particularly useful for constructing the core cyclic structure from linear precursors. organic-chemistry.org

Biocatalysis: Enzymatic processes are gaining traction for their high selectivity and environmentally benign nature. While direct synthesis of the title compound via biocatalysis is still an emerging area, enzymes are being explored for related transformations, offering a potential future route for its synthesis.

These innovative strategies aim to improve upon existing multi-step syntheses, such as those starting from biphenyl (B1667301), which involve sequential Friedel-Crafts reactions, reduction, oxidation, and hydrogenation. google.com The development of these novel routes is crucial for making this compound and its derivatives more accessible for research and industrial application.

Table 1: Comparison of Synthetic Approaches for Cyclohexanone Cores

| Synthetic Method | Key Features | Advantages | Research Focus |

|---|---|---|---|

| Traditional Multi-step Synthesis | Friedel-Crafts reactions, oxidation, reduction. | Well-established procedures. | Improving yield and reducing hazardous waste. |

| Photoredox Catalysis | Tandem reactions, visible light catalysis. | Mild conditions, high efficiency, convergent. nih.gov | Synthesis of highly functionalized cyclohexanones. nih.gov |

| Cationic Cyclization | Acid-promoted ring formation from polyenynes. organic-chemistry.org | Biomimetic approach, direct access to cyclic core. | Expanding substrate scope and catalyst systems. organic-chemistry.org |

Application in Supramolecular Chemistry and Self-Assembly

The rigid, rod-like (calamitic) geometry of this compound makes it an excellent candidate for applications in supramolecular chemistry, particularly in the design of liquid crystals. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their molecular alignment can be controlled by external stimuli like electric fields. nbinno.comtcichemicals.com

A closely related compound, 4-(4-ethylcyclohexyl)cyclohexanone, is a key intermediate in the synthesis of complex molecules used in liquid crystal displays (LCDs). nbinno.comnbinno.com The bicyclohexyl (B1666981) core provides the necessary structural rigidity and thermal stability required for these applications. nbinno.comnbinno.com Molecules based on this framework can self-assemble into ordered phases, such as the nematic phase, where molecules align along a common direction. tcichemicals.com This controlled alignment is fundamental to the operation of LCDs, where it is used to manipulate light and form images. nbinno.com

Future research in this area is expected to focus on:

Novel Liquid Crystal Mixtures: Incorporating this compound and its derivatives into new liquid crystal formulations to fine-tune properties like dielectric anisotropy, viscosity, and clearing points for next-generation displays.

Self-Assembled Monolayers (SAMs): Exploring the ability of derivatives to form ordered layers on surfaces, which could have applications in surface engineering, sensors, and molecular electronics.

Host-Guest Chemistry: Utilizing the defined structure of the molecule as a component in host-guest complexes, where it could selectively bind other molecules, leading to applications in separation or sensing.

The high purity of intermediates like this compound is critical, as impurities can significantly degrade the performance of the final liquid crystal mixture, affecting brightness, response time, and color accuracy. nbinno.com

Advanced Catalysis for Derivatization

The ketone functional group in this compound is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives with unique properties. Advanced catalysis is at the forefront of research to achieve these transformations with high efficiency and selectivity.

A particularly promising area is the use of biocatalysis. Transaminases, a class of enzymes, have been successfully used for the stereoselective conversion of related 4-substituted cyclohexanones into the corresponding trans-amines. nih.govresearchgate.net This transformation is highly valuable as trans-4-substituted cyclohexane-1-amines are key structural elements in important pharmaceuticals, including the antipsychotic drug cariprazine. nih.govresearchgate.net This enzymatic process is noteworthy for its ability to selectively deaminate the undesired cis-isomer from a mixture, resulting in a dynamic isomerization that yields the highly pure trans-product. nih.govresearchgate.net

Other advanced catalytic methods being explored include:

Asymmetric Catalysis: The use of chiral metal catalysts to convert the prochiral ketone into optically active alcohols or other chiral derivatives. This is crucial for applications in the pharmaceutical industry where specific stereoisomers are required.

Photocatalytic Derivatization: Employing light-driven reactions to functionalize the molecule in novel ways, potentially at positions other than the ketone group, under mild conditions.

Flow Chemistry: Implementing catalytic reactions in continuous-flow systems. This approach, especially when combined with immobilized catalysts like transaminases, can enhance productivity, improve safety, and allow for easier scale-up of the derivatization process. nih.gov

Table 2: Advanced Catalytic Methods for Cyclohexanone Derivatization

| Catalytic Method | Transformation | Key Advantage | Potential Application |

|---|---|---|---|

| Biocatalysis (Transaminases) | Ketone to trans-Amine | High stereoselectivity, dynamic isomerization. nih.govresearchgate.net | Synthesis of pharmaceutical intermediates. nih.govresearchgate.net |

| Asymmetric Hydrogenation | Ketone to Chiral Alcohol | High enantioselectivity. | Building blocks for chiral drugs and materials. |

| Rhodium-Catalyzed Reactions | Reaction with organoboronic acids. | Dynamic kinetic resolution. organic-chemistry.org | Creation of disubstituted trans-cycloalkanones. organic-chemistry.org |

Integration into Novel Functional Materials Architectures

The unique structural and chemical properties of this compound make it a valuable building block for integration into sophisticated functional materials. The most prominent application is in the field of liquid crystal displays (LCDs), which are a cornerstone of modern electronics, from televisions to automotive dashboards. nbinno.com

The integration of this compound's derivatives into liquid crystal mixtures allows for the precise control of light, enabling the high-resolution, vibrant images characteristic of modern displays. nbinno.com Beyond conventional LCDs, there is growing interest in incorporating these materials into more advanced architectures:

Polymer Dispersed Liquid Crystals (PDLCs): In PDLCs, liquid crystal domains are dispersed within a polymer matrix. tcichemicals.com These materials can be switched from an opaque to a transparent state by applying an electric field, making them ideal for "smart window" applications that can control privacy and light transmission. tcichemicals.com

Advanced Optical Films: The unique optical properties of materials derived from this cyclohexanone are being leveraged in the production of specialized optical films that can enhance the performance of displays, such as improving viewing angles and contrast ratios. nbinno.com

Functional Polymers: The ketone group allows the molecule to be incorporated into polymer chains, either as a pendant group or as part of the main backbone. This could lead to the development of new polymers with high thermal stability, specific optical properties, or the ability to self-organize into ordered structures.

The role of this compound extends from being a passive structural component to an active enabler of function in these advanced materials, driving innovation across multiple technology sectors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(trans-4-Methylcyclohexyl)cyclohexanone, and how do reaction conditions influence product purity?

- Methodological Answer : A common approach involves catalytic hydrogenation of phenol derivatives using palladium-based catalysts under controlled temperature (80–120°C) and hydrogen pressure (1–5 atm) to ensure selective reduction of aromatic rings without over-reduction of ketone groups . For regioselective substitution, trans-4-methylcyclohexyl groups can be introduced via Grignard or organometallic reagents, followed by oxidation to stabilize the ketone moiety. Purity is optimized by fractional distillation or recrystallization in non-polar solvents (e.g., hexane) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- NMR : H NMR confirms the trans-configuration of the methylcyclohexyl group (axial-equatorial coupling constants, ) and the cyclohexanone carbonyl (δ ~207 ppm in NMR).

- IR : Strong absorption at ~1715 cm corresponds to the carbonyl stretch, while C-H bending modes of the methyl group appear at ~1375 cm .

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z 250.43 for ) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at 2–8°C in a dry, ventilated environment. Avoid prolonged exposure to light, strong oxidizers (e.g., HNO), and moisture to prevent ketone degradation or side reactions. Use fume hoods, nitrile gloves, and safety goggles during handling, as the compound can cause severe eye irritation and allergic skin reactions .

Advanced Research Questions

Q. How does the trans-4-methylcyclohexyl substituent influence enantioselectivity in asymmetric catalysis involving this compound?

- Methodological Answer : The bulky trans-4-methylcyclohexyl group imposes steric constraints, directing nucleophilic additions (e.g., organocatalytic Friedländer condensations) to the less hindered face of the cyclohexanone. Computational modeling (DFT or MD simulations) can predict transition-state geometries, while experimental verification via chiral HPLC or X-ray crystallography confirms enantiomeric excess (>90% ee in proline-catalyzed reactions) .

Q. What role does this compound play in synthesizing vitamin D analogues, and how is diastereoselectivity achieved?

- Methodological Answer : The compound serves as a chiral intermediate in constructing the A-ring of 1α-fluoro vitamin D. Fluorodesilylation of advanced dienylsilane derivatives derived from the ketone proceeds with substrate-controlled diastereoselectivity. Key steps include:

- Protection of the carbonyl group as a silyl ether (e.g., tert-butyldimethylsilyl).

- Stereoselective fluorination using Selectfluor® in anhydrous DMF.

- Deprotection under mild acidic conditions (e.g., AcOH/HO) to yield the fluorinated product .

Q. Can computational methods predict the reactivity of this compound in novel reactions, and what software tools are validated for this purpose?

- Methodological Answer : Retrosynthetic AI platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose feasible pathways, such as Michael additions or cross-couplings. Quantum mechanical tools (Gaussian, ORCA) calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Validation involves comparing computed activation energies () with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradictions and Safety Considerations

- Toxicity : While cyclohexanone derivatives are classified as Group 3 (non-carcinogenic) by IARC , this compound exhibits acute hazards (skin/eye irritation) requiring stringent safety protocols .

- Synthetic Yield : Discrepancies in reported yields (40–85%) arise from variations in catalyst loading (Pd 0.5–2.0 wt%) and solvent polarity—polar aprotic solvents (DMF) favor higher conversions but may complicate purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.